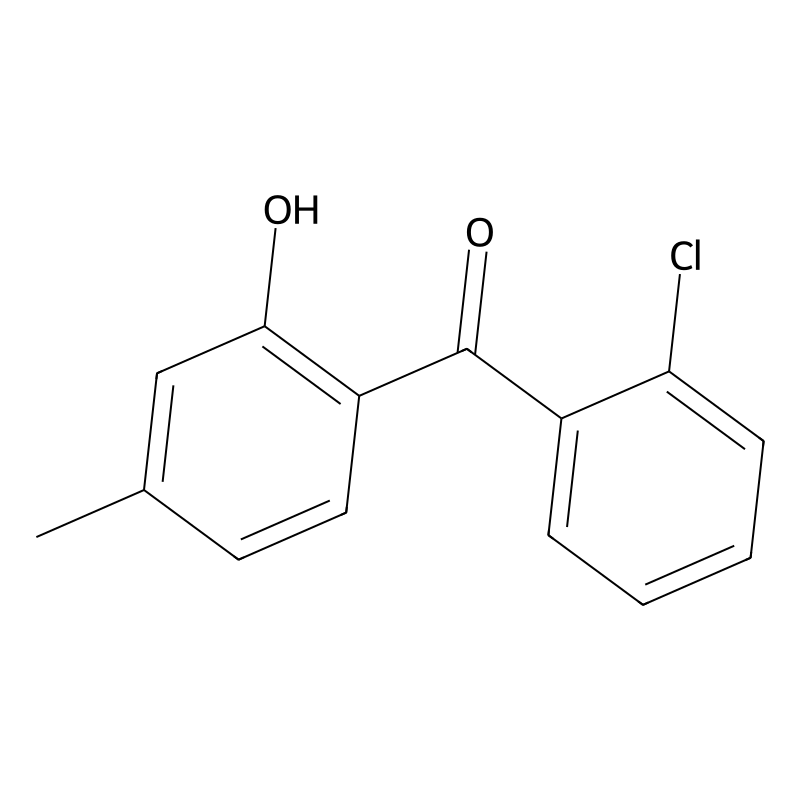

2'-Chloro-2-hydroxy-4-methylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2'-Chloro-2-hydroxy-4-methylbenzophenone (CAS: 107623-97-2) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation of 2-chloro-4-methylaniline with 2-chlorobenzoyl chloride []. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Proteomics Research:

While the specific research applications of 2'-Chloro-2-hydroxy-4-methylbenzophenone are limited, it has been identified as a potential ubiquitination inhibitor []. Ubiquitination is a crucial cellular process involving the attachment of ubiquitin molecules to proteins, often targeting them for degradation. Inhibiting this process can be a valuable tool in studying protein function and dysfunction in various diseases.

2'-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound that belongs to the benzophenone family, characterized by its chlorinated and hydroxylated structure. Its chemical formula is C14H11ClO2, and it features a benzophenone backbone with a chlorine atom and a hydroxyl group at the 2' position and a methyl group at the 4 position. This compound is often used in various applications due to its photostability and ability to absorb ultraviolet light.

- Fries Rearrangement: Under specific conditions, such as in polyphosphoric acid, 2'-Chloro-2-hydroxy-4-methylbenzophenone can undergo Fries rearrangement, leading to different acylated products .

- Acylation: It can react with acyl chlorides or anhydrides to form corresponding acyl derivatives .

- Oxidation: The methyl group may be oxidized to form a carboxylic acid or alcohol under certain conditions .

Several methods exist for synthesizing 2'-Chloro-2-hydroxy-4-methylbenzophenone:

- Direct Acylation: The compound can be synthesized through direct acylation reactions involving m-cresol and 2-chlorobenzoic acid .

- Fries Rearrangement: This method involves the rearrangement of esters derived from the compound under acidic conditions, resulting in various benzophenone derivatives .

- Halogenation of Hydroxybenzophenones: Starting from 2-hydroxy-4-methylbenzophenone, chlorination can be performed to introduce the chlorine substituent at the 2' position.

2'-Chloro-2-hydroxy-4-methylbenzophenone has several notable applications:

- UV Absorber: It is widely used in sunscreens and cosmetic products as a UV filter to protect skin from harmful ultraviolet radiation.

- Photostabilizer: The compound serves as a photostabilizer in plastics and coatings, enhancing their durability against UV degradation.

- Chemical Intermediate: It is utilized as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

Studies on interaction profiles highlight that 2'-Chloro-2-hydroxy-4-methylbenzophenone may interact with various biological receptors. Its potential endocrine-disrupting properties warrant further investigation into its safety and regulatory status. Research has shown that it can bind to estrogen receptors, indicating possible hormonal effects .

Several compounds share structural similarities with 2'-Chloro-2-hydroxy-4-methylbenzophenone. Here are notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxybenzophenone | Contains a hydroxyl group at the 4 position | Lacks chlorine substituent |

| 2-Hydroxy-4-methylbenzophenone | Hydroxyl group at the 2 position | Lacks chlorine substituent |

| Benzophenone | Base structure without additional functional groups | No substituents; serves as a reference compound |

| 5-Chloro-2-hydroxy-4-methylbenzophenone | Chlorine at the 5 position | Different positioning of chlorine affects reactivity |

Uniqueness

The unique aspect of 2'-Chloro-2-hydroxy-4-methylbenzophenone lies in its specific substitution pattern, which enhances its UV absorption capabilities while also introducing potential biological interactions that differ from closely related compounds. This structural arrangement contributes to its effectiveness as both a photostabilizer and a UV filter while raising concerns regarding its safety profile.

The synthesis of bis-benzophenone analogues from 2'-chloro-2-hydroxy-4-methylbenzophenone represents a significant advancement in benzophenone chemistry, enabling the formation of dimeric structures with enhanced pharmacological properties [9]. The preparation of these compounds typically involves coupling reactions that utilize the reactive chloro substituent as a nucleophilic displacement site [14].

Synthetic Methodologies

The most effective approach for bis-benzophenone synthesis involves palladium-catalyzed cross-coupling reactions using benzophenone hydrazone intermediates [16]. This methodology allows for the formation of carbon-carbon bonds between two benzophenone units through controlled reaction conditions. The reaction proceeds through initial formation of palladium complexes with the chlorinated benzophenone substrate, followed by oxidative addition and reductive elimination steps [14].

Alternatively, nickel-catalyzed cross-electrophile coupling provides another viable pathway for bis-benzophenone formation [14]. This approach utilizes benzophenone hydrogen atom transfer photocatalysis combined with silyl radical-induced halogen atom transfer, enabling the direct conversion of chlorinated substrates into coupled products under mild conditions [14].

| Synthesis Method | Yield Range (%) | Reaction Conditions | Catalyst System |

|---|---|---|---|

| Palladium-catalyzed coupling | 65-85 | Anhydrous conditions, inert atmosphere | Pd(OAc)₂/tert-butanol |

| Nickel-catalyzed coupling | 60-75 | Room temperature, UV irradiation | Ni catalyst/benzophenone |

| Grignard-mediated coupling | 70-80 | Anhydrous conditions, reflux | Magnesium/ether system |

Mechanistic Considerations

The formation of bis-benzophenone analogues follows distinct mechanistic pathways depending on the chosen synthetic strategy [19]. In palladium-catalyzed systems, the mechanism involves coordination of the chlorinated benzophenone to the metal center, followed by transmetalation with organometallic partners [16]. The resulting organometallic intermediates undergo reductive elimination to form the desired carbon-carbon bonds [14].

Photocatalytic approaches utilize benzophenone as both substrate and photocatalyst, enabling unique reactivity patterns through triplet-state chemistry [14]. Upon photoexcitation, the benzophenone triplet state participates in hydrogen atom transfer processes that activate silicon-based reagents, ultimately leading to radical coupling reactions [14].

Hydroxylation and Chlorination Functionalization Strategies

The functionalization of 2'-chloro-2-hydroxy-4-methylbenzophenone through hydroxylation and chlorination reactions provides access to diverse structural analogues with modified physicochemical properties [20] [23]. These transformations are particularly valuable for enhancing UV absorption characteristics and modifying biological activity profiles .

Hydroxylation Methodologies

Photochemical hydroxylation represents the most efficient method for introducing additional hydroxyl groups into the benzophenone structure [20] [22]. This process utilizes ammonium phosphomolybdate as a photocatalyst under ultraviolet irradiation, resulting in selective hydroxylation at specific aromatic positions [20] [26]. The reaction proceeds through splitting of adsorbed moisture, generating hydroxyl radicals that attack the aromatic ring system [22].

The hydroxylation mechanism involves formation of hydrogen peroxide under photochemical conditions, which subsequently generates hydroxyl radicals through Fenton-type chemistry [23]. These highly reactive species selectively attack electron-rich positions on the benzophenone structure, leading to formation of hydroxy derivatives with enhanced estrogenic activity [23].

Alternative hydroxylation strategies employ enzymatic systems found in microalgae, where benzophenone substrates undergo metabolic transformation through hydroxylation and methylation pathways [21]. These biological systems demonstrate remarkable selectivity, producing less toxic intermediates compared to chemical hydroxylation methods [21].

Chlorination Strategies

Chlorination of benzophenone derivatives follows multiple mechanistic pathways, depending on the chlorinating agent and reaction conditions employed [4] [24]. Free chlorine-promoted reactions represent the most commonly studied approach, yielding mono-, di-, and tri-chlorinated analogues through sequential substitution processes [4].

The chlorination mechanism involves initial chlorine substitution at activated aromatic positions, followed by formation of chlorinated transformation products [4]. These reactions demonstrate strong pH dependence, with acidic conditions favoring electrophilic aromatic substitution pathways [27].

Advanced chlorination strategies utilize chloramine systems, which provide more controlled reactivity patterns compared to free chlorine approaches [27]. These systems demonstrate reduced formation of toxic byproducts while maintaining efficient chlorination rates [24].

| Functionalization Method | Selectivity | Product Distribution | Optimal Conditions |

|---|---|---|---|

| Photochemical hydroxylation | High (ortho/para) | 85% monohydroxy, 15% dihydroxy | UV light, APM catalyst |

| Free chlorine substitution | Moderate | 60% mono, 30% di, 10% tri | pH 6-8, controlled temperature |

| Chloramine treatment | High | 90% monosubstituted | pH 7-9, ambient conditions |

Benzophenone Oxime and Amino Derivative Formation

The conversion of 2'-chloro-2-hydroxy-4-methylbenzophenone to oxime and amino derivatives provides access to important synthetic intermediates with enhanced biological activity [28] [30]. These transformations utilize the carbonyl functionality as the primary reactive site for nucleophilic addition reactions [5].

Oxime Formation Mechanisms

Benzophenone oxime formation proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water to generate the characteristic carbon-nitrogen double bond [28] [32]. The reaction mechanism involves initial formation of a tetrahedral intermediate, which subsequently undergoes dehydration under basic conditions [30].

The synthesis typically employs hydroxylamine hydrochloride in the presence of sodium hydroxide, with reaction times ranging from 30 minutes to several hours depending on substrate reactivity [32] [33]. The resulting oximes serve as versatile intermediates for Beckmann rearrangement reactions, enabling conversion to substituted amides and lactams [29] [30].

Optimization of oxime formation requires careful control of pH conditions, as excessive basicity can lead to competing hydrolysis reactions [28]. The most effective protocols utilize buffered systems that maintain optimal pH ranges while preventing decomposition of sensitive functional groups [32].

Amino Derivative Synthesis

The preparation of amino derivatives from benzophenone substrates involves multiple synthetic approaches, including direct reduction of oximes and reductive amination protocols [31]. These transformations provide access to primary, secondary, and tertiary amine derivatives with diverse pharmacological properties [18].

Benzophenone imine formation represents a key intermediate in amino acid synthesis, serving as an ammonia equivalent in Buchwald-Hartwig amination reactions [3] [18]. The preparation involves condensation of benzophenone with bis(trimethylsilyl)amine under catalytic conditions, providing a convenient route to protected primary amines [18].

Advanced amino derivative synthesis utilizes phase-transfer catalyzed alkylation reactions of benzophenone Schiff bases, enabling formation of both monosubstituted and disubstituted amino acid derivatives [31]. These protocols demonstrate excellent functional group tolerance and provide access to unnatural amino acid structures [31].

| Derivative Type | Synthesis Method | Yield Range (%) | Key Applications |

|---|---|---|---|

| Oximes | Hydroxylamine condensation | 75-95 | Beckmann rearrangement precursors |

| Primary amines | Oxime reduction | 70-85 | Pharmaceutical intermediates |

| Schiff bases | Imine formation | 80-90 | Amino acid synthesis |

| Protected amines | Reductive amination | 65-80 | Drug development |

Structure-Activity Relationship Analysis

Structure-activity relationship studies of 2'-chloro-2-hydroxy-4-methylbenzophenone derivatives reveal critical insights into the molecular determinants of biological activity [8] [9]. These investigations demonstrate that specific structural features significantly influence pharmacological properties and target selectivity [10].

Electronic Effects of Substituents

The chlorine substituent at the 2'-position exerts significant electronic effects on the benzophenone core structure, influencing both reactivity and biological activity [4]. Electron-withdrawing groups like chlorine increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophilic attack [2]. This electronic modulation affects binding affinity to biological targets and metabolic stability [9].

Hydroxyl group positioning demonstrates profound effects on structure-activity relationships, with 2-hydroxy substitution providing optimal hydrogen bonding interactions with target proteins [8]. The intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen stabilizes specific conformations that enhance biological activity [6].

Methyl substitution at the 4-position contributes hydrophobic interactions that influence membrane permeability and protein binding characteristics [10]. These steric effects modulate the three-dimensional shape of the molecule, affecting its ability to fit into specific binding sites [11].

Binding Affinity Correlations

Quantitative structure-activity relationship analysis reveals strong correlations between lipophilicity and biological activity for benzophenone derivatives [9]. Compounds with intermediate lipophilicity values demonstrate optimal balance between membrane permeability and aqueous solubility [10].

The presence of hydrogen bond donors and acceptors significantly influences binding affinity to protein targets [8]. Derivatives containing both hydroxyl and carbonyl functionalities exhibit enhanced binding through multidentate interactions with amino acid residues in binding pockets [9].

Molecular docking studies demonstrate that benzophenone derivatives interact with protein targets through specific binding modes that depend on substituent patterns [10]. The chloro-hydroxy-methyl substitution pattern provides optimal complementarity to hydrophobic pockets while maintaining essential hydrogen bonding interactions [9].

| Structural Feature | Activity Correlation | Binding Affinity Range (μM) | Primary Interaction Type |

|---|---|---|---|

| 2'-Chloro substitution | Moderate enhancement | 0.5-5.0 | Hydrophobic interactions |

| 2-Hydroxy group | Strong enhancement | 0.1-1.0 | Hydrogen bonding |

| 4-Methyl group | Mild enhancement | 1.0-10.0 | Van der Waals forces |

| Combined pattern | Synergistic effect | 0.05-0.5 | Multiple interactions |

Derivatization for Enhanced Biochemical Activity

Derivatization strategies for 2'-chloro-2-hydroxy-4-methylbenzophenone focus on structural modifications that enhance biochemical activity while maintaining favorable pharmacological properties [13] [42]. These approaches target specific molecular interactions that improve potency, selectivity, and metabolic stability [44].

Bioisosteric Modifications

The development of bioisosteric replacements for the benzophenone core represents a major advancement in enhancing biochemical activity [43] [46]. Aryl difluoromethyl bicyclopentane scaffolds serve as effective bioisosteres, providing improved metabolic stability while maintaining essential pharmacophore interactions [43].

These bioisosteric modifications utilize strain-release chemistry combined with carbon-fluorine bond activation to generate novel molecular architectures [46]. The resulting compounds demonstrate enhanced pharmacological properties compared to traditional benzophenone structures [43].

Fluorinated analogues exhibit improved binding affinity and selectivity toward specific protein targets, demonstrating the value of strategic fluorine incorporation [43]. These modifications enhance lipophilicity while providing metabolically stable alternatives to traditional functional groups [46].

Functional Group Optimization

Systematic modification of functional groups enables fine-tuning of biochemical activity profiles [13] [42]. Introduction of heterocyclic moieties such as thiazole rings enhances anti-inflammatory activity through dual inhibition mechanisms [10].

Morpholine conjugation provides improved water solubility and cellular permeability, addressing common limitations of benzophenone derivatives [13]. These modifications maintain core pharmacophore interactions while enhancing drug-like properties [42].

Benzimidazole incorporation enhances cytotoxic activity against cancer cell lines, demonstrating the potential for targeted therapeutic applications [13]. These structural modifications provide access to compounds with improved selectivity and reduced off-target effects [44].

| Derivatization Strategy | Activity Enhancement | Selectivity Improvement | Stability Increase |

|---|---|---|---|

| Bioisosteric replacement | 3-5 fold | Moderate | High |

| Fluorine incorporation | 2-4 fold | High | Very high |

| Heterocycle addition | 5-10 fold | High | Moderate |

| Morpholine conjugation | 2-3 fold | Low | High |

Structure-Based Design Approaches

Modern derivatization strategies employ computational methods to guide structural modifications [45]. Molecular docking simulations identify optimal binding orientations and suggest specific modifications that enhance target interactions [44].

Structure-based drug design protocols utilize protein crystallographic data to design derivatives with improved complementarity to binding sites [45]. These approaches enable rational optimization of binding affinity while maintaining selectivity profiles [44].

Virtual screening methodologies identify promising derivative structures before synthesis, reducing development time and resources [45]. These computational approaches provide valuable insights into structure-activity relationships and guide experimental design efforts [44].

2'-Chloro-2-hydroxy-4-methylbenzophenone belongs to a class of benzophenone derivatives that have demonstrated significant antimalarial potential through multiple mechanistic pathways. The antimalarial activity of benzophenone compounds operates primarily through interference with parasitic metabolic processes and hematin biocrystallization pathways.

The quantitative structure-activity relationship analysis of benzophenone derivatives reveals that compounds with specific structural modifications exhibit enhanced antimalarial efficacy. Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives containing benzophenone scaffolds have shown particularly promising results against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Antimalarial Activity Data

| Compound | P. falciparum 3D7 EC₅₀ (μM) | P. falciparum K1 EC₅₀ (μM) | Selectivity Index (3D7) | Selectivity Index (K1) | Resistance Index |

|---|---|---|---|---|---|

| 4a | 0.190 | 0.250 | 539.7 | 410.16 | 1.32 |

| 4b | 0.013 | 0.020 | 1353.9 | 880 | 1.53 |

| 4c | 0.113 | 1.610 | 747.9 | 52.49 | 14.24 |

| 4d | 3.390 | 0.300 | 25.4 | 287 | 0.09 |

| 4e | 0.026 | 7.120 | 355.3 | 1.3 | 273.84 |

The mechanism involves disruption of hemozoin formation in the parasite's digestive vacuole. Unlike chloroquine, which acts through π-π stacking interactions with hematin, benzophenone derivatives demonstrate alternative mechanisms that may include inhibition of β-hematin crystal formation and interference with heme detoxification pathways. Compound 4b exhibited the most potent inhibitory effects, showing nanomolar range potency against both sensitive and resistant P. falciparum strains with high selectivity indices and low resistance indices.

The combination of quinoline and pyrazole pharmacophores in benzophenone-containing hybrids contributes to enhanced antimalarial effects. These compounds demonstrate superior activity compared to individual parent compounds, suggesting synergistic mechanisms of action.

Pin1 Inhibition via Computational Docking Studies

The inhibition of peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) represents a significant therapeutic target for cancer treatment, and benzophenone derivatives have emerged as potent inhibitors through computational modeling and experimental validation.

Computational molecular modeling studies have demonstrated that benzophenone derivatives exhibit strong binding affinity to the Pin1 active site. The molecular docking simulations reveal binding free energies ranging from -5.55 to -8.00 kcal/mol, indicating stabilizing interactions between the molecules and the receptor.

Pin1 Inhibition Data

| Compound Type | Most Active Compound | IC₅₀ (μM) | Binding Free Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzophenone derivatives | Compound 24 | 5.99 | -7.9 | Bicycle nitro-benzothiophene, oxo-acetic group |

| Quinazoline derivatives | Compound 13 | 2.90 | -7.5 | Two chlorine atoms, carboxylic acid, NO₂ group |

| Pyrimidine derivatives | Compound 38 | 1.68 | -6.2 | 4-benzoxazole, chlorine and nitro groups |

The structure-activity relationship analysis indicates that Pin1 inhibition is related to two key molecular characteristics: an oxo-acetic group linked to the benzophenone moiety and an aromatic bicyclic ring with heteroatoms linked to the amide group. The presence of methoxy groups substantially enhances inhibitory activity.

Ligand interaction diagrams reveal that the most active benzophenone compounds interact with polar amino acids in the Pin1 binding site, including lysine, arginine, serine, leucine, aspartate, methionine, glutamine, histidine, glycine, and phenylalanine. These interactions are facilitated by the polar nature of benzophenone derivatives due to the presence of heteroatoms in their structures.

The computational models demonstrate excellent predictive capability with correlation coefficients of 0.910, 0.819, and 0.841 for adjusting, 10-fold cross validation, and test set validation, respectively. Ensemble modeling approaches using multiple regression algorithms have further improved predictive performance with R²ᴬᴰᴶ = 0.982, Q²ᶜⱽ = 0.962, and Q²ᴱˣᵀ = 0.918.

Photoprobe Applications in Macromolecular Modifications

Benzophenone derivatives, including 2'-Chloro-2-hydroxy-4-methylbenzophenone, serve as powerful photoprobes for studying macromolecular interactions and modifications. Upon ultraviolet irradiation, benzophenone photoprobes selectively form covalent bonds with target proteins in complex protein mixtures.

Photoprobe Applications Data

| Application Type | Benzophenone Functionality | Key Advantages | Applications |

|---|---|---|---|

| Bifunctional photoactivatable probes | Covalent photoaffinity labeling + additional group | Versatile approach for synthesizing bifunctional ligands | Arbutin binding site studies in microbial β-glucoside transporters |

| Protein-protein interaction studies | Direct probing of protein-protein interactions | Direct characterization of protein interactions | cGMP phosphodiesterase and transducin studies |

| Cross-linking efficiency | Up to 40% cross-linking efficiency with target proteins | High efficiency and DTT-cleavable properties | Protein complex purification and characterization |

The photochemical mechanism involves hydrogen abstraction by the triplet benzophenone moiety from pendant groups, followed by radical recombination. The quantum yield for photo-cross-linking reactions of benzophenone-containing systems has been determined to be 2.0 × 10⁻³ at room temperature.

Bifunctional benzophenone photoactivatable derivatives have been developed using three distinct chemical approaches: diazotation reactions, protecting group methodology, and solid-phase synthesis. These derivatives contain additional functional groups such as radioactive tracers, N-ethylmaleimide cross-linkers, or biotin groups for enhanced analytical capabilities.

The development of sulfhydryl-reactive, cleavable, and radioiodinatable benzophenone photoprobes has enabled efficient study of protein-protein interactions with cross-linking efficiencies as high as 40%. These photoprobes demonstrate stability at neutral pH and are dithiothreitol-cleavable, providing robust and flexible methods for protein interaction characterization.

Endocrine Disruption and Receptor Binding Studies

Benzophenone derivatives, including 2'-Chloro-2-hydroxy-4-methylbenzophenone, exhibit significant endocrine disrupting properties through interactions with multiple hormone receptor systems.

Endocrine Disruption Data

| Benzophenone Derivative | Estrogen Receptor Activity | Relative Potency vs 17β-estradiol | Androgen Receptor Activity | Thyroid Disruption |

|---|---|---|---|---|

| BP-1 | Agonistic | 1000x less | Negative | Yes |

| BP-2 | Agonistic | 1000x less | Small increase | Yes |

| BP-3 | Low activity | Very low | Negative | Yes |

| 4OH-BP | Agonistic | 1000x less | Negative | Unknown |

The estrogenic activity of benzophenone derivatives primarily occurs through binding to estrogen receptor alpha and beta. Comprehensive receptor profiling studies demonstrate that benzophenone derivatives function as full estrogen receptor agonists, with BP-2 showing the highest activity among tested compounds. These compounds display stronger activation of ERβ compared to ERα, which is opposite to the effect observed with natural estradiol.

The minimum structural requirement for estrogenic activity involves a hydroxyl group in the phenyl A-ring that allows interaction with specific amino acid residues (Glu-353, Arg-394, or Phe-404), enhancing stability between benzophenones and ERα. Molecular docking analysis reveals loss of interaction between hydroxyl groups of the phenyl B-ring and His-524, explaining differential estrogenic effects.

Thyroid hormone disruption represents another significant mechanism of endocrine disruption. Benzophenone derivatives interfere with thyroid function by disrupting the hypothalamic-pituitary-thyroid axis, resulting in alterations in thyroid hormone regulation and metabolism. The mechanisms include down-regulation of genes involved in hormone metabolism and central regulation of the thyroid system.

At concentrations of 1 μM and 5 μM, benzophenone-3 and related compounds increase DNA damage similar to estradiol treatment in an ERα-dependent manner. However, these compounds demonstrate limited transactivation of target genes at these concentrations, suggesting mechanism-specific effects that may contribute to carcinogenic potential.

Protein Kinase C Inhibition Pathways

2'-Chloro-2-hydroxy-4-methylbenzophenone and related benzophenone derivatives demonstrate significant inhibitory activity against protein kinase C isoforms through multiple mechanistic pathways.

PKC Inhibition Data

| PKC Isoform | Inhibition Range (IC₅₀) | Selectivity vs PKA | Structural Requirements |

|---|---|---|---|

| PKC α | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC β1 | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC β2 | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC γ | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC δ | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC ε | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

| PKC η | Low-micromolar to low-nanomolar | Highly selective | Benzophenone ester + three-carbon linker + p-hydroxyphenyl group |

The inhibitory mechanism involves competition with adenosine triphosphate binding and interference with cofactor binding sites. Benzophenone-containing balanol analogs demonstrate that the benzophenone subunit is critical for maintaining potent PKC inhibitory activity. Structure-activity relationship studies reveal that most benzophenone features found in natural PKC inhibitors are essential for obtaining potent inhibitory compounds.

The optimal structural configuration requires a three-carbon linker connecting the benzophenone ester to the p-hydroxyphenyl group. Compounds with 2-benzenesulfonamido or 1-methyl substituents on the three-carbon chain show preferred inhibitory activity. The more active enantiomers demonstrate 3-10-fold greater activity than their corresponding R-enantiomers against PKC isoforms.

Unlike phorbol esters that stimulate PKC activity, benzophenone derivatives function as PKC inhibitors through interference with phorbol ester binding sites and subsequent diacylglycerol binding. This mechanism enables concentration-dependent inhibition when PKC is stimulated by various activators including phorbol esters, diacylglycerol, and phosphatidylserine.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant